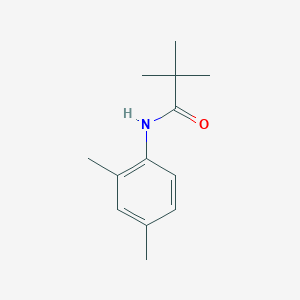

N-(2,4-Dimethylphenyl)pivalamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-6-7-11(10(2)8-9)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNKNOWVLKOZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351313 | |

| Record name | N-(2,4-Dimethylphenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97528-24-0 | |

| Record name | N-(2,4-Dimethylphenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DIMETHYLPHENYL)-2,2-DIMETHYLPROPANAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,4-Dimethylphenyl)pivalamide: A Key Building Block in Modern Drug Discovery

Introduction

N-(2,4-Dimethylphenyl)pivalamide is a sterically hindered amide that has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, characterized by a bulky tert-butyl group and a substituted phenyl ring, impart specific physicochemical properties that are increasingly leveraged in the design of sophisticated therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide |

| Synonyms | This compound |

| CAS Number | 97528-24-0[1][2] |

| Molecular Formula | C₁₃H₁₉NO[1][2] |

| Molecular Weight | 205.30 g/mol [1][2] |

Table 2: Physicochemical Characteristics (Experimental and Predicted)

| Property | Value | Significance in Drug Discovery |

| Melting Point | Not experimentally determined in reviewed literature. Expected to be a solid at room temperature. For comparison, the related N-(2-benzylphenyl)pivalamide has a melting point of 88-90 °C.[3] | Influences handling, formulation, and solubility. |

| Boiling Point | Not experimentally determined. High boiling point expected due to molecular weight and amide functionality. | Relevant for purification by distillation if applicable, though less common for solids of this nature. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[4] Poorly soluble in water. | Critical for reaction conditions, purification, and formulation of final compounds. |

| Purity | Commercially available with ≥98% purity.[2] | High purity is essential for reproducible experimental results and to avoid side reactions. |

| Storage | Store at room temperature in a dry, sealed container.[2] | Ensures chemical stability and prevents degradation. |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.2-1.3 ppm. The two methyl groups on the phenyl ring would appear as singlets between 2.2 and 2.4 ppm. The aromatic protons would resonate in the 7.0-7.5 ppm region, and a broad singlet for the N-H proton would be observed, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would feature a quaternary carbon signal for the tert-butyl group around 38-40 ppm and the methyl carbons of the tert-butyl group at approximately 27-28 ppm. The aromatic methyl carbons would appear around 17-21 ppm. The carbonyl carbon (C=O) of the amide is expected to have a chemical shift in the range of 175-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch (Amide I band) around 1640-1680 cm⁻¹. An N-H stretching vibration would be visible in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the alkyl and aromatic groups would be observed around 2960 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 205.3). Fragmentation patterns would likely involve the loss of the tert-butyl group.

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the N-acylation of 2,4-dimethylaniline with pivaloyl chloride. This is a nucleophilic acyl substitution reaction.[7]

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline and halt the reaction.[4]

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[8]

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.[8]

Potential Side Reactions and Mitigation

-

Friedel-Crafts Alkylation: The acylium ion formed from pivaloyl chloride can decarbonylate to form a stable tert-butyl carbocation. This carbocation can then alkylate the aniline ring. This side reaction can be minimized by maintaining a low reaction temperature.[7]

-

Diacylation: Although sterically hindered, it is possible for the nitrogen to be acylated twice, especially if an excess of pivaloyl chloride is used. Careful control of stoichiometry is crucial to prevent this.[7]

Applications in Drug Development: A Key Component of PROTACs

The primary application of this compound in modern drug discovery is as a "Protein Degrader Building Block".[2] It is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Role of this compound in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of three main parts: a ligand that binds to the POI, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two ligands.

The this compound moiety is often incorporated into the linker or as part of the ligand that binds to the POI. The steric bulk of the pivalamide group can influence the binding affinity and selectivity of the PROTAC for its target protein. Additionally, the lipophilicity of the dimethylphenyl group can be tailored to optimize the pharmacokinetic properties of the resulting drug candidate, such as cell permeability and metabolic stability. The amide bond itself can serve as a key hydrogen bonding motif in the interaction with the target protein.

Caption: Role of this compound in PROTAC-mediated protein degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8]

-

First Aid:

-

In case of skin contact: Wash thoroughly with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and predictable chemical reactivity make it a reliable component in the synthesis of complex molecules. Its growing importance in the field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide provides a solid foundation for researchers to understand and effectively utilize this key chemical entity in their scientific endeavors.

References

-

PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. (n.d.). Retrieved from [Link]

-

MySkinRecipes. N-(2-benzylphenyl)pivalamide. (n.d.). Retrieved from [Link]

-

PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Retrieved from [Link]

-

Oakwood Chemical. N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. (n.d.). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. N-(2-benzylphenyl)pivalamide [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PIVALAMIDE(754-10-9) IR Spectrum [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N-(2,4-Dimethylphenyl)pivalamide: A Core Synthon for Advanced Agrochemical and Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Sterically Influenced Amide

N-(2,4-Dimethylphenyl)pivalamide (CAS 97528-24-0) is a specialized chemical intermediate that, while not widely documented as a final bioactive agent itself, represents a critical structural motif in the design of complex molecules for the agrochemical and pharmaceutical industries. Its intrinsic value lies in the unique combination of a sterically hindered pivaloyl group and a substituted aromatic ring. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and, most importantly, its role as a strategic building block, particularly in the burgeoning field of targeted protein degradation and in the development of novel pesticides. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and contextualized by recent advancements in applied chemical biology.

I. Chemical Identity and Physicochemical Profile

This compound is an N-aryl amide characterized by a tert-butylcarbonyl group attached to the nitrogen of 2,4-dimethylaniline. This structure imparts specific solubility, stability, and conformational properties that are highly relevant in medicinal and process chemistry.

| Property | Value | Significance | Reference(s) |

| CAS Number | 97528-24-0 | Unique identifier for substance registration. | [1][2] |

| Molecular Formula | C₁₃H₁₉NO | Defines the elemental composition. | [1][2] |

| Molecular Weight | 205.30 g/mol | Influences diffusion, solubility, and pharmacokinetic properties. | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | Basic physical identification. | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water. | Crucial for selecting appropriate reaction and formulation solvents. | |

| Calculated LogP | ~3.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. | |

| Hydrogen Bond Donors | 1 (Amide N-H) | The amide proton can participate in hydrogen bonding, a key interaction in biological systems. | |

| Hydrogen Bond Acceptors | 1 (Carbonyl O) | The carbonyl oxygen is a primary site for hydrogen bond acceptance. | |

| Rotatable Bonds | 2 | The number of rotatable bonds influences conformational flexibility. |

II. Synthesis of this compound: A Validated Protocol

The most direct and industrially scalable synthesis of this compound is achieved via the Schotten-Baumann reaction. This well-established method involves the acylation of an amine with an acid chloride under basic conditions. The causality behind this choice of reaction is its high efficiency, operational simplicity, and the ready availability of the starting materials.

Experimental Protocol: Schotten-Baumann Acylation

Objective: To synthesize this compound from 2,4-dimethylaniline and pivaloyl chloride.

Materials:

-

2,4-Dimethylaniline (≥98%)

-

Pivaloyl chloride (≥98%)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 eq.) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) to the solution. The base is critical as it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Acylation: Add pivaloyl chloride (1.1 eq.) dropwise to the cooled, stirring solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl to neutralize any remaining base.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

III. Analytical Characterization (Predicted)

While a publicly available, comprehensive set of analytical data is scarce, the expected spectral characteristics can be reliably predicted based on the molecule's structure.

-

¹H NMR (500 MHz, CDCl₃):

-

δ ~7.5-7.8 ppm (s, 1H): Amide N-H proton.

-

δ ~7.0-7.2 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring.

-

δ ~2.3 ppm (s, 3H): Methyl protons at the 4-position of the phenyl ring.

-

δ ~2.2 ppm (s, 3H): Methyl protons at the 2-position of the phenyl ring.

-

δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~177 ppm: Carbonyl carbon of the amide.

-

δ ~135-138 ppm: Quaternary carbons of the aromatic ring.

-

δ ~125-132 ppm: CH carbons of the aromatic ring.

-

δ ~39 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

δ ~21 ppm: Methyl carbon at the 4-position.

-

δ ~18 ppm: Methyl carbon at the 2-position.

-

-

FT-IR (KBr, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching vibration.

-

~2960 cm⁻¹: C-H stretching of the alkyl groups.

-

~1650 cm⁻¹: C=O stretching (Amide I band).

-

~1530 cm⁻¹: N-H bending and C-N stretching (Amide II band).

-

-

Mass Spectrometry (EI):

-

m/z 205 (M⁺): Molecular ion peak.

-

m/z 148: Fragment corresponding to the loss of the tert-butyl group.

-

m/z 121: Fragment corresponding to 2,4-dimethylaniline.

-

m/z 57: Fragment corresponding to the tert-butyl cation.

-

IV. Applications in Research and Development

The utility of this compound is best understood by its classification as a "Protein Degrader Building Block" and by examining the role of its constituent moieties in bioactive molecules.[2]

A. A Building Block for Targeted Protein Degradation (TPD)

Targeted Protein Degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[3] The key technology in this field is the Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI.

This compound serves as a fragment or "building block" in the synthesis of these complex PROTAC molecules. The N-(2,4-dimethylphenyl) moiety can be a key part of a novel ligand that binds to a specific protein of interest. The steric bulk of the pivaloyl group can influence the binding conformation and selectivity of the ligand for its target protein.

Caption: Conceptual role of this compound in PROTACs.

B. A Proven Moiety in Agrochemical Synthesis

The N-(2,4-dimethylphenyl)amide substructure is a validated component in the development of modern pesticides. For instance, a novel benzamide substituted with a pyridine-linked 1,2,4-oxadiazole, which incorporates the N-(2,4-dimethylphenyl)amide moiety, has been synthesized and shown to possess both fungicidal and insecticidal activities.[4] The presence of the dimethylphenyl group can enhance the lipophilicity of the molecule, which is often crucial for its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. This demonstrates the value of the N-(2,4-dimethylphenyl)amide fragment in creating bioactive compounds for crop protection.

V. Conclusion and Future Outlook

This compound is a prime example of a chemical building block whose value is realized in the synthesis of more complex, high-value molecules. While its direct biological activity is not the primary focus of current research, its role as a synthon is of significant interest to scientists in drug discovery and agrochemical development. The unique steric and electronic properties conferred by the pivaloyl and dimethylphenyl groups make it a valuable tool for medicinal chemists aiming to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of their lead compounds. As the field of targeted protein degradation continues to expand and the search for novel pesticides intensifies, the demand for specialized building blocks like this compound is expected to grow. Future research will likely see this compound incorporated into a wider array of patented and published bioactive molecules.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

- Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research.

- Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F.

- 1 H NMR chemical shifts and IR stretches of NH for free ligand and complex.

- Synthesis and biological activity of n-{5-(4-methylphenyl)

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspart

-

N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. The Science Company. Available at: [Link]

- Amide derivatives and their medicinal uses.

- Pharmaceutical compositions of the amorphous form of n-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide.

- Synthesis of amide derivatives of some nonsteroidal antiinflammatory drugs as potential pro-drugs.

- Mechanochemical Synthesis of N-Aryl Amides from O-Protected Hydroxamic Acids. Chempluschem.

- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.

- Alkylated amide derivatives, their use and pharmaceutical compositions containing them.

- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry.

- Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC - PubMed Central.

- Amide derivatives of lactam based n-acylethanolamine acid amidase (naaa) inhibitors. PubChem.

- Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. PubMed.

- Bioactive compounds from Iostephane Heterophylla (Asteraceae).

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.

- N-PHENYL-THIOBENZAMIDE(636-04-4) 1H NMR spectrum. ChemicalBook.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Isolation and Characterization of Novel Bioactive Compound 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[(3S,4S,5S,6R)-3,4,5-6-Methyltetrahydro-2H-pyran-2-yl] oxy}-5,6,7,8.

Sources

- 1. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Molecular structure of N-(2,4-Dimethylphenyl)pivalamide

An In-depth Technical Guide to the Molecular Structure of N-(2,4-Dimethylphenyl)pivalamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No. 97528-24-0). As a member of the substituted aromatic amide family, this compound possesses distinct structural features, including a sterically demanding pivaloyl group and a disubstituted phenyl ring, which collectively dictate its chemical reactivity, physical properties, and potential applications. This document serves as a resource for researchers in chemical synthesis, drug discovery, and materials science, offering insights into its structural elucidation through modern analytical techniques, a reliable synthetic protocol, and an expert analysis of its spectroscopic characteristics.

Introduction and Chemical Identity

This compound is a synthetic organic compound characterized by a robust amide linkage between a 2,4-dimethylaniline moiety and a pivalic acid derivative.[1] The aniline precursor, 2,4-dimethylaniline, is a versatile and critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3] The incorporation of the pivaloyl group, which contains a bulky tert-butyl substituent, introduces significant steric hindrance around the amide bond. This feature is often exploited in medicinal chemistry and materials science to enhance metabolic stability, modulate receptor binding, and control molecular conformation. Commercially, this compound is recognized as a building block for protein degraders, highlighting its relevance in contemporary pharmaceutical research.[4]

| Identifier | Value | Source |

| IUPAC Name | N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide | Chemically Inferred |

| CAS Number | 97528-24-0 | [4][5] |

| Molecular Formula | C₁₃H₁₉NO | [5][6] |

| Molecular Weight | 205.30 g/mol | [4][5] |

Below is the two-dimensional chemical structure of this compound:

Core Molecular Architecture and Conformational Analysis

The molecular architecture of this compound is defined by three key components: the 2,4-dimethylphenyl ring, the central amide plane, and the tert-butyl group.

-

Amide Linkage: The amide bond (C-N) exhibits partial double-bond character due to resonance, resulting in a planar configuration of the O=C-N-H atoms. This planarity is a cornerstone of peptide and protein structures and is crucial in the molecular interactions of many pharmaceuticals.

-

Steric Interactions: The most significant structural feature is the steric clash between the bulky tert-butyl group and the ortho-methyl group on the phenyl ring. This interaction forces a non-coplanar arrangement between the plane of the aromatic ring and the amide plane. The resulting dihedral angle is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets.

-

Aromatic System: The 2,4-dimethylphenyl group is an electron-rich aromatic system. The methyl groups are weak activating groups, influencing the electronic properties of the ring.

These features suggest that the molecule will adopt a conformation that minimizes steric repulsion, likely with the phenyl ring twisted significantly out of the amide plane. Definitive measurement of these parameters would be achieved through single-crystal X-ray diffraction.

Synthesis and Verification Workflow

The most direct and reliable method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2,4-dimethylaniline and pivaloyl chloride. This is a standard amidation protocol.[7] The amine nitrogen of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. A mild, non-nucleophilic base such as triethylamine or pyridine is typically included to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.

Sources

- 1. Pivalamide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. 97528-24-0 | MFCD00459292 | this compound [aaronchem.com]

- 7. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

N-(2,4-Dimethylphenyl)pivalamide molecular weight

An In-Depth Technical Guide to N-(2,4-Dimethylphenyl)pivalamide: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted amide with significant utility as a building block in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its core molecular attributes, focusing on its molecular weight. It details a robust protocol for its synthesis via nucleophilic acyl substitution, explains the underlying mechanism, and outlines modern analytical techniques for its characterization. The document serves as a practical resource for researchers, offering both theoretical grounding and actionable experimental methodologies.

Core Molecular Attributes of this compound

The foundational properties of a chemical compound dictate its behavior in both chemical and biological systems. For this compound, these attributes are centered around its molecular formula and corresponding weight.

The molecular formula is C₁₃H₁₉NO.[1][2][3] The molecular weight is a critical parameter for all quantitative work, from reaction stoichiometry to analytical standard preparation. It is derived from the sum of the atomic weights of its constituent atoms.

| Property | Value | Source |

| IUPAC Name | N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide | N/A |

| CAS Number | 97528-24-0 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO | [1][2][3] |

| Average Molecular Weight | 205.30 g/mol | [1][2] |

| Monoisotopic Mass | 205.1467 g/mol | N/A |

| Purity (Typical) | ≥98% | [2] |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is crucial for high-resolution mass spectrometry analysis.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the acylation of 2,4-dimethylaniline with pivaloyl chloride. This is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions to trap the HCl byproduct.

Causality in Protocol Design

The chosen protocol is designed for high yield and purity.

-

Reagents : 2,4-dimethylaniline serves as the nucleophile. Pivaloyl chloride is the electrophilic acylating agent; its high reactivity is driven by the electron-withdrawing chloride, making the carbonyl carbon highly susceptible to attack.

-

Base : A non-nucleophilic base like triethylamine (TEA) or pyridine is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Solvent : An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Temperature : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive pivaloyl chloride and the aniline.

Detailed Synthesis Protocol

Objective: To synthesize this compound with a high degree of purity.

Materials:

-

2,4-Dimethylaniline (1.0 eq)

-

Pivaloyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dimethylaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base : Add triethylamine (1.2 eq) to the stirred solution.

-

Acylation : Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction by adding 1 M HCl. Separate the organic layer.

-

Purification : Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification : If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key expected signals include: a singlet for the nine equivalent protons of the tert-butyl group, two singlets for the two methyl groups on the phenyl ring, aromatic protons on the phenyl ring, and a broad singlet for the amide (N-H) proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will provide information on the carbon skeleton. One would expect to see signals for the quaternary carbon and methyl carbons of the tert-butyl group, the two distinct methyl carbons on the phenyl ring, the aromatic carbons, and the carbonyl carbon of the amide group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : IR spectroscopy is used to identify functional groups. A strong absorption band is expected around 1640-1680 cm⁻¹ corresponding to the C=O (amide I band) stretching vibration. A sharp peak around 3300 cm⁻¹ for the N-H stretch should also be present.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to 206.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Chromatographic Purity Assessment

Objective: To determine the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

System : A reverse-phase HPLC system with a C18 column.

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient : Start at 70% A / 30% B, ramping to 5% A / 95% B over 10 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to 254 nm.

-

Validation : The purity is calculated based on the area percentage of the main peak corresponding to this compound. A pure sample should exhibit a single major peak.

Analytical Workflow Diagram

Caption: Self-validating workflow for analytical characterization.

Applications in Research and Development

This compound is not merely a chemical curiosity; it is a valuable intermediate. The sterically hindered tert-butyl group of the pivalamide moiety provides significant stability and unique conformational properties to molecules. This makes it a useful building block in several areas:

-

Medicinal Chemistry : It can be used as a fragment or building block in the synthesis of more complex bioactive molecules, including enzyme inhibitors and receptor modulators.[4][5]

-

Protein Degraders : The pivalamide scaffold can be incorporated into ligands for PROTACs (Proteolysis Targeting Chimeras) and other molecular glues, where steric and conformational factors are critical for binding.[2]

-

Materials Science : Derivatives can be used in the preparation of specialty polymers and ligands for catalysis, leveraging the compound's stability.[4]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 205.30 g/mol . Its synthesis is straightforward, relying on fundamental and reliable organic chemistry principles. The robust analytical methods outlined in this guide provide a clear path for its identification, structural confirmation, and purity assessment. As a versatile building block, it continues to be a relevant compound for professionals in drug development and chemical research.

References

Sources

An In-depth Technical Guide to N-(2,4-Dimethylphenyl)pivalamide (C₁₃H₁₉NO)

Abstract

N-(2,4-Dimethylphenyl)pivalamide is a substituted aromatic amide with significant potential in various chemical sectors. Its structure, featuring a sterically hindered tert-butyl group attached to the amide functionality and a dimethyl-substituted phenyl ring, imparts unique physicochemical properties that are of interest in agrochemical, pharmaceutical, and materials science research. This guide provides a comprehensive overview of the compound's core properties, a detailed and validated synthesis protocol, in-depth characterization methodologies, and crucial safety information tailored for researchers, scientists, and professionals in drug development.

Introduction and Scientific Context

Amides are a cornerstone functional group in organic chemistry, forming the backbone of peptides and finding widespread use in polymers and pharmaceuticals.[1] this compound, a tertiary amide, is synthesized via the acylation of an amine, a reaction fundamental to organic synthesis.[] The specific reaction often employed is the Schotten-Baumann reaction, which involves an acyl chloride and an amine in the presence of a base.[3][4] This method is highly effective for creating a stable amide bond.[]

The structural features of this compound—specifically the bulky pivaloyl group and the substituted aromatic ring—suggest its utility as a chemical intermediate. The steric hindrance can influence reaction kinetics and product selectivity, while the dimethylphenyl moiety provides a scaffold for further functionalization.[5] Understanding the synthesis and properties of this molecule is crucial for leveraging its potential in creating more complex chemical entities.

Physicochemical and Structural Properties

The key identifiers and properties of this compound are summarized below. These data are critical for experimental design, dictating choices for solvents, reaction temperatures, and purification techniques.

| Property | Value | Significance & Context | References |

| IUPAC Name | N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide | --- | |

| CAS Number | 97528-24-0 | Unique identifier for chemical substance registration. | [6][7][8] |

| Molecular Formula | C₁₃H₁₉NO | Defines the elemental composition. | [6][7][8] |

| Molecular Weight | 205.30 g/mol | Essential for stoichiometric calculations in synthesis. | [6][7] |

| Appearance | White to off-white crystalline solid | Basic physical identification. | [9] |

| Storage | Room temperature, dry conditions | Indicates chemical stability under ambient conditions. | [5][6] |

Synthesis of this compound

The synthesis of this compound is most reliably achieved through the Schotten-Baumann reaction, a robust method for acylating amines.[4][10] This process involves the nucleophilic attack of 2,4-dimethylaniline on the electrophilic carbonyl carbon of pivaloyl chloride.

Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the carbonyl carbon of pivaloyl chloride.[4]

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[10]

-

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is a good leaving group.[4]

-

Deprotonation: A base, such as triethylamine or pyridine, neutralizes the hydrochloric acid (HCl) byproduct formed, driving the reaction to completion.[][11] This step is crucial to prevent the protonation of the amine reactant, which would render it non-nucleophilic.[11]

Caption: Synthesis workflow via Schotten-Baumann reaction.

Validated Laboratory Protocol

This protocol provides a reliable method for the synthesis and purification of the target compound.

Materials:

-

2,4-Dimethylaniline (1.0 eq)

-

Pivaloyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethylaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution with stirring. Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which prevents the formation of the non-reactive ammonium salt of the starting amine.[][11]

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

-

Workup - Quenching: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and aniline), water, saturated NaHCO₃ solution (to remove residual acid), and finally, brine. Self-Validation: Each wash removes specific impurities. The final brine wash helps to break any emulsions and partially dry the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.

Spectroscopic Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of an amide is characterized by distinct absorptions.

-

N-H Stretch: A sharp peak is expected around 3300-3250 cm⁻¹ corresponding to the N-H bond of the secondary amide.

-

C=O Stretch (Amide I band): A strong, sharp absorption should appear in the range of 1680-1640 cm⁻¹ due to the carbonyl stretch.[12]

-

C-H Stretches: Aliphatic C-H stretching from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR:

-

Amide Proton (N-H): A broad singlet is expected around δ 7.5-8.5 ppm.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dimethylphenyl ring.

-

Aromatic Methyl Protons: Two singlets, each integrating to 3H, around δ 2.2-2.4 ppm.

-

tert-Butyl Protons: A sharp singlet, integrating to 9H, around δ 1.3 ppm, characteristic of the sterically shielded pivaloyl group.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 175-178 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

tert-Butyl Quaternary Carbon: A signal around δ 39-40 ppm.

-

tert-Butyl Methyl Carbons: A signal around δ 27-28 ppm.

-

Aromatic Methyl Carbons: Signals around δ 17-21 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): The calculated monoisotopic mass for C₁₃H₁₉NO ([M+H]⁺) is approximately 206.1539. HRMS provides an exact mass measurement, confirming the elemental composition.[13]

-

Fragmentation Pattern: Common fragmentation would involve the cleavage of the amide bond, potentially yielding fragments corresponding to the 2,4-dimethylanilinium ion (m/z 122) and the pivaloyl cation (m/z 85).[14][15]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not extensively published, precautions for handling similar aromatic amides should be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]

Caption: Standard safety and handling workflow.

Potential Applications and Future Directions

While this compound is primarily listed as a building block for organic synthesis, its structural motifs are present in molecules with known bioactivity.

-

Agrochemicals: Similar N-aryl amide structures are found in various fungicides and herbicides. The specific substitution pattern could be explored to develop new crop protection agents.

-

Pharmaceuticals: The amide linkage is fundamental to drug design. This compound can serve as a scaffold or intermediate for synthesizing more complex molecules with potential therapeutic properties, such as enzyme inhibitors or receptor modulators.[5]

-

Materials Science: The rigid aromatic core and stable amide bond could be incorporated into polymers or other materials to confer specific thermal or mechanical properties.

Future research should focus on derivatizing this core structure and screening the resulting compounds for biological activity.

Conclusion

This compound is a well-defined chemical entity with straightforward and high-yielding synthesis via the Schotten-Baumann reaction. Its characterization is unambiguous using standard spectroscopic techniques. This guide provides the necessary technical foundation—from synthesis to safety—for researchers to confidently utilize this versatile building block in their experimental endeavors, paving the way for innovations in medicinal chemistry, agrochemistry, and materials science.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

- Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize amides.

- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.

- Unavera. (n.d.). N-(2, 4-Dimethylphenyl)pivalamide, min 98%.

- BenchChem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- MySkinRecipes. (n.d.). N-(2-benzylphenyl)pivalamide.

- Premix Group. (2023). Information Form for Chemicals Data.

- Aaron Chemicals. (n.d.). This compound.

- ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.

- ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.

- MDPI. (n.d.). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis.

- NIH. (n.d.). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs.

Sources

- 1. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. N-(2-benzylphenyl)pivalamide [myskinrecipes.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. 97528-24-0 | MFCD00459292 | this compound [aaronchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. premixgroup.com [premixgroup.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for N-(2,4-Dimethylphenyl)pivalamide: An In-depth Technical Guide

Introduction

N-(2,4-Dimethylphenyl)pivalamide is a chemical compound of interest in various fields of chemical research, including as a potential building block in the development of new pharmaceutical agents and advanced materials.[1] Its structural combination of a sterically hindered pivaloyl group and a substituted aromatic ring imparts unique physicochemical properties that are crucial to its function. Accurate and comprehensive spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of this molecule, which is essential for any research and development endeavor.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound (CAS Number: 97528-24-0, Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ).[2][3][4][5][6] As experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to predict and interpret the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it will outline the standard experimental protocols for acquiring this data, offering a comprehensive resource for researchers.

Chemical Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below. The key structural features that will dictate its spectroscopic signature are:

-

Pivaloyl group: A tert-butyl group attached to a carbonyl carbon. This will give rise to a very distinct, strong singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum.

-

Amide linkage: The -C(=O)NH- group, which will show characteristic absorptions in the IR spectrum (Amide I and Amide II bands) and influence the chemical shifts of adjacent protons and carbons in the NMR spectra.

-

2,4-Dimethylphenyl group: A disubstituted aromatic ring with protons in distinct electronic environments, leading to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl protons | ~ 1.3 | Singlet | 9H |

| Methyl protons (C2-CH₃) | ~ 2.2 | Singlet | 3H |

| Methyl protons (C4-CH₃) | ~ 2.3 | Singlet | 3H |

| Aromatic proton (H5) | ~ 7.0 | Doublet | 1H |

| Aromatic proton (H6) | ~ 7.1 | Doublet | 1H |

| Aromatic proton (H3) | ~ 7.2 | Singlet | 1H |

| Amide proton (NH) | ~ 7.5 - 8.5 | Broad Singlet | 1H |

Interpretation and Rationale:

The tert-butyl protons are expected to appear as a sharp singlet around 1.3 ppm due to the nine equivalent protons and the absence of adjacent protons for coupling. The two methyl groups on the aromatic ring will also be singlets, with the C2-methyl likely appearing slightly upfield from the C4-methyl due to its proximity to the amide group.

The aromatic protons will exhibit a characteristic splitting pattern. The proton at the H3 position is expected to be a singlet due to the adjacent methyl groups. The protons at H5 and H6 will likely appear as doublets due to coupling with each other. The amide proton is expected to be a broad singlet in the downfield region of the spectrum, and its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum:

| Assignment | Predicted Chemical Shift (ppm) |

| tert-butyl carbons (3 x CH₃) | ~ 27 |

| tert-butyl quaternary carbon | ~ 40 |

| Methyl carbon (C2-CH₃) | ~ 18 |

| Methyl carbon (C4-CH₃) | ~ 21 |

| Aromatic carbon (C5) | ~ 126 |

| Aromatic carbon (C6) | ~ 129 |

| Aromatic carbon (C3) | ~ 130 |

| Aromatic carbon (C1) | ~ 134 |

| Aromatic carbon (C2) | ~ 135 |

| Aromatic carbon (C4) | ~ 138 |

| Carbonyl carbon (C=O) | ~ 176 |

Interpretation and Rationale:

The pivaloyl group will show two distinct signals: one for the three equivalent methyl carbons and one for the quaternary carbon. The aromatic carbons will have a range of chemical shifts depending on their substitution and electronic environment. The carbons directly attached to the methyl groups (C2 and C4) and the nitrogen atom (C1) will be downfield compared to the other aromatic carbons. The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2970 - 2870 | Strong |

| Amide I (C=O Stretch) | 1680 - 1650 | Strong |

| Amide II (N-H Bend) | 1550 - 1520 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

Interpretation and Rationale:

The IR spectrum will be dominated by strong absorptions from the amide group. The Amide I band , primarily due to the C=O stretching vibration, is expected to be a very strong and sharp peak. The Amide II band , which arises from N-H bending and C-N stretching, will also be a strong absorption. The presence of a medium intensity N-H stretching band around 3300 cm⁻¹ is also a key indicator of the secondary amide functionality. The aliphatic C-H stretching from the pivaloyl and methyl groups will result in strong absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 205

-

Key Fragmentation Ions:

-

m/z = 149: Loss of the tert-butyl group (•C(CH₃)₃)

-

m/z = 121: The 2,4-dimethylaniline fragment

-

m/z = 85: The pivaloyl cation (⁺C(=O)C(CH₃)₃)

-

m/z = 57: The tert-butyl cation (⁺C(CH₃)₃)

-

Interpretation and Rationale:

In electron ionization (EI) mass spectrometry, this compound is expected to show a clear molecular ion peak at m/z 205. The most prominent fragmentation pathway is often the alpha-cleavage of the amide bond, leading to the formation of the pivaloyl cation (m/z 85) and the 2,4-dimethylaniline radical cation, or the 2,4-dimethylaniline fragment (m/z 121) and the pivaloyl radical. Further fragmentation of the pivaloyl cation can lead to the very stable tert-butyl cation at m/z 57.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the synthesis and purity of this compound. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. This guide serves as a valuable resource for scientists and professionals in drug development and other chemical sciences who are working with this and structurally related molecules.

References

-

Applichem. This compound. [Link]

-

Aaron Chemicals LLC. This compound. [Link]

-

Arctom Scientific. This compound. [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of N-(2,4-Dimethylphenyl)pivalamide

Introduction

N-(2,4-Dimethylphenyl)pivalamide is an organic compound belonging to the class of secondary amides.[1][2] Its structure, featuring a sterically hindered tert-butyl group attached to the carbonyl carbon and a substituted aromatic ring on the nitrogen atom, imparts specific physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is paramount for professionals in drug development and chemical research, as solubility directly influences reaction kinetics, purification strategies, formulation development, and bioavailability.

This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility in organic solvents. It is designed to equip researchers and scientists with the foundational knowledge and detailed methodologies required to accurately assess and predict its solubility behavior.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide | N/A |

| CAS Number | 97528-24-0 | [3][4] |

| Molecular Formula | C₁₃H₁₉NO | [3][4] |

| Molecular Weight | 205.30 g/mol | [3][4] |

| Appearance | Solid (predicted) | N/A |

| Structure |  | PubChem |

Theoretical Principles of Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like."[5] This concept hinges on the intermolecular forces between the solute (the amide) and the solvent molecules.

Molecular Structure and Polarity Analysis

-

Amide Group: The core of the molecule is the secondary amide functional group (-CONH-). The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.[1][2] This allows for self-association between amide molecules via hydrogen bonding, which contributes to a higher melting point and can influence solubility.[6]

-

Aromatic Ring: The 2,4-dimethylphenyl group is nonpolar and contributes to the molecule's hydrophobicity. It can engage in van der Waals forces and π-π stacking interactions.

-

Tert-Butyl Group: This bulky, nonpolar alkyl group further increases the lipophilic character of the molecule and provides significant steric hindrance around the carbonyl group.

Overall, this compound is a moderately polar molecule with significant nonpolar character. Its solubility will be highest in solvents that can effectively disrupt the intermolecular hydrogen bonds of the solid amide while also accommodating its large nonpolar regions.

Predicting Solubility Behavior:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be reasonably good solvents for this amide, as they can interact with the C=O and N-H groups. However, the large nonpolar parts of the molecule may limit very high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are hydrogen bond acceptors but not donors.[5] They can solvate the amide group but may be less effective at breaking up the crystal lattice energy compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.[5] While they are compatible with the nonpolar regions of the molecule, they are poor at solvating the polar amide group. Therefore, solubility is expected to be low in highly nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and widespread use.[7][8]

Causality Behind Experimental Choices

The protocol described below is designed as a self-validating system. Each step is chosen to ensure that a true equilibrium is reached and that the measurement is accurate.

-

Using Excess Solid: Adding a sufficient excess of the solid compound is critical to ensure that the solution becomes saturated.[7] Without undissolved solid present at the end of the experiment, it is impossible to confirm that the saturation point was reached.

-

Equilibration Time: Amide compounds can have strong intermolecular forces, and dissolving can be a slow process. Allowing sufficient time for shaking (e.g., 24 to 72 hours) is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[8][9]

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and defined temperature (e.g., 25°C) using an incubator or water bath is essential for reproducibility.[10]

-

Phase Separation: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) is a robust method to achieve this.[5]

-

Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for accurately determining the concentration of the solute in the saturated solution due to its sensitivity and specificity.[5]

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely known volume of a different organic solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[7]

-

Centrifugation: Centrifuge the vials to pellet the remaining undissolved solid.

-

Filtration: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial.[5] This step removes any remaining microscopic particles.

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a validated HPLC method with a calibration curve generated from standard solutions of known concentrations to determine the exact concentration of the dissolved compound.

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. who.int [who.int]

A Technical Guide to the Stability and Storage of N-(2,4-Dimethylphenyl)pivalamide

Introduction

N-(2,4-Dimethylphenyl)pivalamide is a chemical entity of significant interest within the fields of organic synthesis and drug discovery, notably as a building block for targeted protein degraders.[1] The integrity and purity of such a compound are paramount for the reliability and reproducibility of experimental outcomes. Chemical stability, which dictates a substance's resistance to chemical change over time, is a critical quality attribute. This guide provides a comprehensive technical overview of the principles, experimental designs, and best practices for assessing and ensuring the stability of this compound, grounded in authoritative regulatory standards and field-proven scientific methodologies.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into establishing robust storage conditions and a validated shelf-life for this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is the first step in designing a stability program.

| Property | Value | Source(s) |

| CAS Number | 97528-24-0 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₉NO | [1][2][3] |

| Molecular Weight | 205.3 g/mol | [1][2] |

| Appearance | Solid (Typical) | Assumed |

| General Class | Aromatic Amide | N/A |

Core Principles of Amide Bond Stability

The central functional group in this compound is a tertiary amide. Amide bonds are generally robust; however, they are susceptible to hydrolysis under certain conditions.

-

Hydrolytic Degradation : The primary degradation pathway for amides is hydrolysis, which cleaves the amide bond to yield a carboxylic acid (pivalic acid) and an amine (2,4-dimethylaniline). This reaction is typically catalyzed by strong acids or bases.[5] The steric hindrance provided by the tert-butyl group in the pivalamide moiety and the dimethyl-substituted phenyl ring likely confers significant kinetic stability to the molecule, making hydrolysis slow under neutral conditions.

-

Oxidative and Photolytic Stability : While the amide bond itself is not highly susceptible to oxidation or photolysis, the aromatic ring system can be. Aromatic amines, in particular, can be sensitive to oxidation and light, potentially leading to colored degradation products.[6]

Regulatory Framework: The ICH Guidelines

To ensure a systematic and universally accepted approach, stability studies should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[7][8] These guidelines provide a framework for stress testing and formal stability studies to establish a re-test period or shelf life.[9][10]

Designing a Comprehensive Stability Study

A robust stability study is a multi-stage process designed to identify potential degradation products, understand degradation pathways, and establish appropriate storage conditions.

Forced Degradation (Stress Testing)

The initial step is to perform forced degradation studies, which involve subjecting the compound to conditions more severe than those expected during routine storage.[11][12] The purpose is to intentionally degrade the molecule to identify likely degradation products and establish the specificity of the analytical method.[13]

-

Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis : Treat the solution with 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis : Treat the solution with 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation : Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation : Expose the solid compound to dry heat at a temperature 10-20°C above the accelerated testing temperature (e.g., 60-80°C) for 7 days.[10]

-

Photostability : Expose the solid compound and a solution to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][14] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis : Analyze all stressed samples, alongside an unstressed control, using a suitable stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not predominant.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A self-validating protocol requires a validated stability-indicating method (SIM). This is typically a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), capable of separating the intact parent compound from all potential degradation products without interference.[12] The data from the forced degradation study is essential for developing and validating this method by demonstrating its specificity.

Formal Stability Testing

Once the SIM is established, formal stability studies are conducted on at least three primary batches of the compound to establish a re-test period.[7][10] The samples are stored in containers that simulate the proposed market packaging and are tested at specified time points.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Source: Adapted from ICH Q1A(R2) Guideline.[7] *Intermediate testing is only required if a significant change occurs during accelerated testing.

A "significant change" is defined as a failure to meet the established acceptance criteria for purity and other physical or chemical attributes.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 97528-24-0 | MFCD00459292 | this compound [aaronchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. labinsights.nl [labinsights.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. snscourseware.org [snscourseware.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

A Technical Guide to the Research Applications of N-(2,4-Dimethylphenyl)pivalamide: A Versatile Chemical Scaffold

Introduction

In the landscape of modern chemical research, from drug discovery to materials science, the identification and characterization of versatile molecular building blocks are paramount. N-(2,4-Dimethylphenyl)pivalamide is one such compound that, while not extensively documented in peer-reviewed literature for specific applications, presents considerable potential derived from the distinct chemical properties of its constituent moieties: the sterically demanding pivaloyl group and the functionalizable 2,4-dimethylphenyl ring.

This technical guide serves as a forward-looking exploration for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a synthesized, experience-driven perspective on the potential research applications of this molecule. We will delve into its plausible roles in targeted protein degradation, as a foundational scaffold in medicinal chemistry, and as a strategic tool in advanced organic synthesis. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for initiating research into this promising chemical entity.

Section 1: Core Chemical Identity and Synthesis